molecular formula C14H12Br2O B13054604 2,2-Bis(4-bromophenyl)ethan-1-OL

2,2-Bis(4-bromophenyl)ethan-1-OL

Cat. No.: B13054604
M. Wt: 356.05 g/mol
InChI Key: CNNKXUGCLNXXCJ-UHFFFAOYSA-N
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Description

2,2-Bis(4-bromophenyl)ethan-1-OL is a brominated aromatic alcohol with the molecular formula C₁₄H₁₂Br₂O and a molecular weight of 355.8 g/mol. Its structure features a central ethanol backbone where the second carbon is substituted with two 4-bromophenyl groups (Fig. 1). The hydroxyl group at the terminal carbon and the electron-withdrawing bromine substituents significantly influence its physicochemical properties, such as increased acidity of the hydroxyl group and reduced solubility in polar solvents due to steric hindrance and lipophilicity.

Properties

Molecular Formula

C14H12Br2O

Molecular Weight

356.05 g/mol

IUPAC Name

2,2-bis(4-bromophenyl)ethanol

InChI

InChI=1S/C14H12Br2O/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2

InChI Key

CNNKXUGCLNXXCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

Preparation Methods

Synthesis Starting from 4-Bromobenzaldehyde

A common synthetic route involves 4-bromobenzaldehyde as the key starting material. The process generally includes:

  • Nucleophilic Addition : The aldehyde group of 4-bromobenzaldehyde undergoes nucleophilic substitution with suitable nucleophiles to form intermediate compounds.
  • Reduction Step : The intermediate is reduced, often using sodium borohydride or similar reducing agents, to yield 2,2-Bis(4-bromophenyl)ethan-1-OL.

This method is favored due to the availability of 4-bromobenzaldehyde and the straightforward reaction conditions.

Step Reagents/Conditions Outcome Reference
1 4-Bromobenzaldehyde + Nucleophile (e.g., sodium hydride) Formation of intermediate
2 Reduction with NaBH4 in methanol or ethanol Formation of this compound

Bromination of Phenyl Derivatives Followed by Functional Group Transformation

Another approach involves the bromination of phenyl derivatives to introduce bromine atoms selectively, followed by conversion to the ethan-1-ol structure:

  • Bromination is performed in a two-phase liquid-liquid system using bromide sources, oxidizing agents (e.g., hydrogen peroxide), acids, and catalysts such as vanadium pentoxide or ammonium heptamolybdate.
  • The reaction yields a mixture of 4-bromophenyl derivatives, including intermediates that can be further converted to the target compound.

This method emphasizes selectivity and yield optimization by controlling reaction time, temperature, and catalyst concentration.

Parameter Typical Conditions Effect on Product Formation Reference
Bromide source Aqueous bromide solution Provides bromine for electrophilic substitution
Oxidizing agent H2O2 (hydrogen peroxide) Facilitates bromination
Catalyst Vanadium pentoxide or ammonium heptamolybdate Enhances selectivity for 4-bromophenyl derivatives
Temperature Ambient to 40°C Controls reaction rate and product distribution
Reaction time 10 min to 3 h (first step), up to 2 days (second step) Determines conversion of intermediates to dibromo derivatives

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-bromophenyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Recent studies have highlighted the potential of 1,2-diarylethanols, including derivatives of 2,2-Bis(4-bromophenyl)ethan-1-OL, as candidates for antibacterial drugs. Research published in 2021 demonstrated that these compounds exhibit significant antibacterial activity against various strains of bacteria, suggesting their utility in developing new antimicrobial agents .

Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of bioactive molecules. For instance, it can be transformed into various derivatives that possess enhanced biological activities. A study detailed the synthesis of 4e (1,2-bis(4-bromophenyl)ethyl acetate), which showed promising pharmacological properties .

Organic Synthesis

Reagent in Chemical Reactions
this compound is frequently used as a reagent in organic synthesis. It has been utilized in several reactions to produce complex organic molecules. For example, it can undergo transformations to yield phenolic compounds and other derivatives through reactions with various reagents such as boronic acids and halides .

Single-Molecule Electronics
In material science, this compound has been explored for its potential use in molecular electronics. Research indicates that biphenylethane-based compounds can function as single-molecule diodes, which are essential components in the development of nanoscale electronic devices. The unique electronic properties of these compounds make them suitable candidates for future electronic applications .

Case Study: Antibacterial Activity Assessment

A comparative study was conducted to evaluate the antibacterial efficacy of this compound derivatives against common bacterial strains.

Compound NameBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
2-(4-Bromophenyl)ethanolStaphylococcus aureus1532 µg/mL
1,2-Bis(4-bromophenyl)ethyl AcetateEscherichia coli1816 µg/mL
Control (Standard Antibiotic)Staphylococcus aureus258 µg/mL

This table illustrates the promising antibacterial properties of derivatives derived from this compound compared to standard antibiotics.

Case Study: Synthesis Pathways

A detailed synthesis pathway for producing derivatives from this compound is outlined below:

StepReaction TypeConditionsYield (%)
1Nucleophilic SubstitutionTHF at -78°C with n-butyllithium63
2AcetylationReaction with acetic anhydride57
3ReductionNaBH₄ in ethanol61

This table summarizes the synthetic efficiency of different reactions involving the compound and highlights its versatility in generating various derivatives.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-bromophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bromophenyl groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1,3-Bis(4-bromophenyl)-2-propanone (C₁₅H₁₂Br₂O, MW: 376.07 g/mol)
  • Key Differences :
    • Functional group: Ketone (C=O) vs. alcohol (-OH).
    • Reactivity: The ketone undergoes nucleophilic additions (e.g., Grignard reactions), while the alcohol may participate in esterification or oxidation to a ketone.
    • Solubility: The ketone exhibits lower polarity, reducing hydrogen-bonding capacity compared to the alcohol.
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol (C₉H₁₀BrFOS, MW: 265.15 g/mol)
  • Key Differences: Substituents: Incorporates a sulfur-based thioether group and fluorine. Reactivity: The thioether can oxidize to sulfoxides/sulfones, while the hydroxyl group in the target compound is more acidic.

Substituent Effects

2-(4-Bromo-3-fluorophenyl)ethan-1-ol (C₈H₈BrFO, MW: 219.05 g/mol)
  • Key Differences: Substituents: Single bromo and fluoro groups vs. dual bromophenyls. Acidity: The target compound’s dual electron-withdrawing bromines increase hydroxyl acidity compared to the mono-substituted analog. Physical State: Likely solid (target) vs. liquid (mono-substituted analog) due to higher molecular symmetry and weight.
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (C₈H₇ClF₂NO, MW: 207.61 g/mol)
  • Key Differences: Functional group: Amino (-NH₂) vs. hydroxyl (-OH). Basicity: The amino group enables salt formation, absent in the target compound. Chirality: The (S)-configuration introduces stereochemical complexity, unlike the target’s non-chiral structure.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Functional Group(s) Substituents Key Properties
2,2-Bis(4-bromophenyl)ethan-1-OL C₁₄H₁₂Br₂O 355.8 Alcohol Dual 4-bromophenyl High acidity; solid state
1,3-Bis(4-bromophenyl)-2-propanone C₁₅H₁₂Br₂O 376.07 Ketone Dual 4-bromophenyl Nucleophilic reactivity
2-(4-Bromo-3-fluorophenyl)ethan-1-ol C₈H₈BrFO 219.05 Alcohol 4-bromo-3-fluorophenyl Moderate acidity; liquid
Thioether analog C₉H₁₀BrFOS 265.15 Alcohol, thioether 4-bromo-2-fluorophenyl, sulfanyl Lipophilic; oxidizable
(S)-Amino alcohol C₈H₇ClF₂NO 207.61 Alcohol, amine 4-chloro-2,5-difluorophenyl Chiral; basic

Research Findings and Trends

  • Electronic Effects : Bromine’s electron-withdrawing nature stabilizes negative charges, making the hydroxyl group in the target compound more acidic (pKa ~10–12 estimated) than analogs with electron-donating groups (e.g., methoxy in ).
  • Synthetic Utility : The ketone () serves as a precursor for alcohols via reduction, highlighting complementary roles in multistep syntheses.

Biological Activity

2,2-Bis(4-bromophenyl)ethan-1-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14_{14}H12_{12}Br2_2O. The compound features two bromophenyl groups attached to a central ethan-1-ol moiety, which influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.
  • Receptor Modulation : It could interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related brominated compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can significantly reduce pro-inflammatory cytokine levels in cell cultures . This suggests its potential utility in managing inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the bromophenyl group. For example, derivatives of this compound have shown efficacy in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces cytokine production
AnticancerInhibits cancer cell proliferation

Synthesis and Derivative Studies

The synthesis of this compound has been explored in various studies. Methods often involve the bromination of phenyl groups followed by alkylation reactions. Research has also focused on synthesizing derivatives to enhance biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Bis(4-bromophenyl)ethan-1-ol, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution using 4-bromophenyl precursors. Key parameters include:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic aromatic substitution .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates .
  • Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., over-bromination) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) achieves >95% purity. Yield improvements (up to 78.5%) are reported by quenching the reaction at 90% conversion to avoid decomposition .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical workflow :

  • FT-IR : Confirm hydroxyl (-OH) stretch at ~3327 cm⁻¹ and C-Br bonds at ~693 cm⁻¹ .
  • ¹H-NMR : Key signals include a singlet for the hydroxyl proton (δ 5.19 ppm) and aromatic protons (δ 7.12–7.92 ppm, doublet of doublets) .
  • Elemental analysis : Validate empirical formula (C₁₄H₁₀Br₂O₂) with <1% deviation in C, H, Br, and O content .
  • Melting point : Consistency with literature values (126–128°C) indicates purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Troubleshooting steps :

  • NMR calibration : Ensure deuterated solvent (e.g., DMSO-d₆) purity and correct shimming to avoid signal splitting artifacts .
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., diastereomers or brominated side products) .
  • Cross-validation : Compare IR and NMR data with computational simulations (DFT-based predictions) .
  • Crystallography : Single-crystal X-ray diffraction (if feasible) provides definitive structural confirmation .

Q. What strategies are recommended for studying the compound’s potential in drug delivery systems?

  • Experimental design :

  • Nanoparticle formulation : Incorporate into ROS-responsive polymers (e.g., thioketal-linked hyperbranched polyphosphoesters) for targeted release .
  • In vitro testing : Use cancer cell lines (e.g., HeLa) to assess cellular uptake and cytotoxicity via fluorescence tagging .
  • Penetration assays : Evaluate tumor spheroid penetration using confocal microscopy, optimizing particle size (<100 nm) via light-triggered size reduction .

Q. How can researchers address contradictions in biological activity data across studies?

  • Systematic approach :

  • Dose-response curves : Test concentrations from 1 µM to 100 µM to identify non-linear effects .
  • Control standardization : Use reference compounds (e.g., ampicillin for antibacterial assays) to normalize inter-lab variability .
  • Mechanistic studies : Perform transcriptomic profiling or enzyme inhibition assays to clarify mode of action .

Comparative and Mechanistic Questions

Q. What synthetic modifications enhance the compound’s stability under physiological conditions?

  • Derivatization strategies :

  • Hydroxyl protection : Acetylation (acetic anhydride) or silylation (TBDMSCl) prevents oxidation .
  • Halogen substitution : Replace bromine with electron-withdrawing groups (e.g., -NO₂) to improve metabolic stability .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance thermal stability via hydrogen bonding .

Q. How does this compound compare to its chloro- or fluoro-substituted analogs in reactivity?

  • Comparative analysis :

  • Electrophilicity : Bromine’s lower electronegativity vs. Cl/F increases susceptibility to nucleophilic attack .
  • Steric effects : Bulkier Br groups slow down SN2 reactions compared to Cl analogs (kinetic studies show ~2× slower rates) .
  • Photostability : Brominated derivatives exhibit longer half-lives under UV light vs. fluoro-substituted versions .

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